Bromomethanesulfonyl bromide

概要

説明

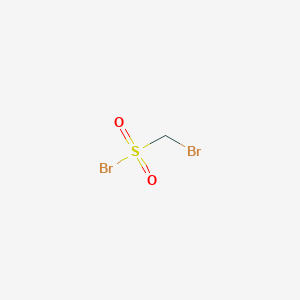

Bromomethanesulfonyl bromide is a chemical compound with the molecular formula CH₂Br₂O₂S. It is a versatile reagent used in organic synthesis, particularly for introducing sulfonyl bromide groups into various substrates. This compound is known for its reactivity and ability to participate in a wide range of chemical reactions, making it valuable in both academic research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Bromomethanesulfonyl bromide can be synthesized through the reaction of sym-trithiane with bromine in water. The process involves adding bromine to a suspension of sym-trithiane in water while maintaining the temperature around 40°C. After the addition of bromine, the mixture is stirred, and the organic layer is separated and purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced distillation techniques and purification methods helps in achieving the desired quality for commercial applications .

化学反応の分析

Reaction Mechanisms

Bromomethanesulfonyl bromide participates in two primary reaction pathways: nucleophilic substitution and radical-mediated bromination .

Nucleophilic Substitution

The sulfonic acid group (SO₂Br) in this compound renders the adjacent bromine highly electrophilic, facilitating substitution with nucleophiles (e.g., hydroxide ions, amines). The reaction proceeds via an Sₙ2 mechanism , where the nucleophile attacks the carbon-bromine bond, displacing the leaving group (Br⁻) .

Key Steps:

-

Initiation: UV light or heat cleaves Br₂ into Br radicals (for radical pathways).

-

Propagation: Bromine radicals abstract hydrogen atoms from CH₂BrSO₂Br, forming a carbon-centered radical, which reacts with Br₂ to produce CH₂BrSO₂Br and regenerate Br radicals1 .

Addition to Olefins/Acetylenes

This compound reacts with sensitive olefins (e.g., 2,5-dihydrofuran) under mild conditions (presence of hydroperoxides and metal salts like CuCl) . This process avoids polymerization or decomposition of reactive substrates.

| Reaction Type | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Addition to Olefin | 2,5-Dihydrofuran | Hydroperoxide, CuCl | 98–95 | |

| Radical Bromination | Methane | UV Light, Br₂ | – | 1 |

Thermochemical Data

Experimental data from the NIST WebBook and other sources provide insights into reaction thermodynamics:

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| CH₃Br + H⁻ → CH₄ + Br⁻ | 1643 ± 13 | 1614 ± 13 | G+TS | |

| Br⁻ + CH₃Br → (Br⁻·CH₃Br) | 46.9 ± 4.2 | 19.2 ± 0.84 | TDAs |

科学的研究の応用

Applications in Organic Synthesis

Bromomethanesulfonyl bromide serves as a crucial building block in organic synthesis, particularly for creating sulfonyl compounds. Its reactivity allows for the introduction of the methanesulfonyl group into various organic molecules, enabling further modifications.

Key Reactions:

- Nucleophilic Substitution Reactions: The compound readily participates in nucleophilic substitutions where nucleophiles such as amines and alcohols replace the bromine atom.

- Formation of Sulfonamides: It is extensively used to synthesize sulfonamides, which are important intermediates in pharmaceutical chemistry.

Medicinal Chemistry Applications

Research indicates that this compound has potential therapeutic applications. Its derivatives have been studied for various biological activities, including antimicrobial and anti-inflammatory properties.

Case Studies:

- Antimicrobial Activity: Certain derivatives have demonstrated selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica, suggesting that modifications of this compound could lead to effective antimicrobial agents.

- Anti-inflammatory Properties: Compounds derived from this compound have shown promising results in inhibiting key inflammatory pathways, indicating potential use in treating inflammatory diseases.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to react with various nucleophiles makes it valuable for synthesizing complex chemical structures used in different industrial processes.

Applications Include:

- Production of pesticides and herbicides.

- Synthesis of specialty polymers and advanced materials.

作用機序

The mechanism of action of bromomethanesulfonyl bromide involves its reactivity with various substrates. It adds to the double bonds of alkenes to form α,β′-dibromo sulfones. These intermediates can then undergo dehydrobromination and desulfonation under the action of bases, leading to the formation of conjugated dienes. The presence of the sulfonyl bromide group makes it a highly reactive compound, capable of participating in multiple transformations .

類似化合物との比較

2-Bromoethanesulfonyl Bromide: Similar in reactivity and used in similar types of reactions.

Iodomethanesulfonyl Bromide: Another halogen-substituted sulfonyl bromide with comparable reactivity

Uniqueness: Bromomethanesulfonyl bromide is unique due to its specific reactivity profile and the types of products it forms. Its ability to introduce sulfonyl bromide groups and participate in dehydrobromination reactions makes it a valuable reagent in organic synthesis .

生物活性

Bromomethanesulfonyl bromide (BMSB) is an organosulfur compound that has garnered attention due to its diverse biological activities and applications in synthetic organic chemistry. This article explores the biological activity of BMSB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₂Br₂O₂S and is characterized by a sulfonyl group attached to a bromomethyl moiety. Its structure allows for various chemical reactions, particularly in the synthesis of other compounds.

Mechanisms of Biological Activity

The biological activity of BMSB can be attributed to its ability to interact with various biomolecules, leading to different pharmacological effects. Key mechanisms include:

- Cytotoxicity : BMSB has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, impacting pathways relevant to disease processes.

- Antimicrobial Activity : BMSB exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Cytotoxic Effects

A study evaluated the cytotoxicity of BMSB against several human cancer cell lines. The results indicated that BMSB exhibited significant dose-dependent cytotoxic effects, particularly on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The IC50 values were determined at various time points:

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

|---|---|---|---|

| MCF-7 | 30.1 ± 5.2 | 20.4 ± 3.1 | 15.2 ± 2.5 |

| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

These findings suggest that BMSB may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest at the G0/G1 phase .

Enzyme Inhibition Studies

In enzyme inhibition studies, BMSB was found to inhibit specific bromodomain-containing proteins that are implicated in cancer progression. The binding affinity was assessed using X-ray crystallography, revealing that the bromine atom in BMSB plays a crucial role in its interaction with target proteins .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of BMSB against various bacterial strains. In vitro assays demonstrated that BMSB effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

特性

IUPAC Name |

bromomethanesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQDPSRFJGYOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450528 | |

| Record name | bromomethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54730-18-6 | |

| Record name | bromomethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。